Product packaging for 1-(3-Butoxyphenyl)ethanamine(Cat. No.:CAS No. 925180-09-2)

1-(3-Butoxyphenyl)ethanamine

Cat. No.: B2675623
CAS No.: 925180-09-2
M. Wt: 193.29
InChI Key: ZCRMOCHTRUKNAJ-UHFFFAOYSA-N
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Description

Historical Context and Emergence in Contemporary Chemical Literature

The history of 1-(3-butoxyphenyl)ethanamine is not marked by significant early discoveries; rather, its presence in scientific literature is a relatively modern occurrence. The compound is primarily documented in chemical databases and supplier catalogs, with its entry in the PubChem database appearing in 2009. nih.gov It is available commercially from various chemical suppliers, which indicates its use as a building block or intermediate in research and development. bldpharm.comappchemical.com However, dedicated scholarly articles detailing its synthesis, reactivity, or applications are scarce, suggesting that it has not been a primary subject of extensive academic investigation. Its emergence is characteristic of the digital age of chemistry, where compounds are synthesized and cataloged, often as part of larger libraries for potential screening or as novel reagents, before they become the focus of in-depth studies.

Significance of Phenolic Ether and Ethanamine Moieties in Organic Synthesis and Chemical Science

The chemical character of this compound is defined by two key functional groups: a phenolic ether and an ethanamine moiety. Both are of considerable importance in the broader chemical sciences.

Phenolic Ethers: A phenolic ether, or aromatic ether, is a compound where a phenol's hydroxyl group is replaced by an alkoxy group (-OR). wikipedia.org This structural feature imparts several important properties. Phenolic ethers are generally less toxic than their corresponding phenols. wikipedia.org They are typically more hydrophobic, which can increase their absorption in biological systems. wikipedia.org In medicinal chemistry, the ether oxygen can act as a hydrogen-bond acceptor but not a donor, a useful characteristic for designing molecules that follow established guidelines for oral drugs. wikipedia.org The aromatic ring of phenol (B47542) ethers remains reactive towards electrophilic substitution, allowing for further chemical modification. libguides.com Generally, ethers are unreactive towards many reagents, which makes them suitable as solvents in chemical reactions. libretexts.org

Ethanamine Moiety: Ethanamine (also known as ethylamine) is a primary aliphatic amine. ebi.ac.uk Amines are characterized by their basicity and nucleophilicity, owing to the lone pair of electrons on the nitrogen atom. ebi.ac.uk This makes them fundamental building blocks in organic synthesis, capable of participating in a wide array of reactions such as acylation, alkylation, and the formation of Schiff bases. najah.eduvulcanchem.com The ethanamine side chain is a structural feature in many biologically active compounds. For instance, the broader class of phenethylamines, which share a core structure, includes many important endogenous neurotransmitters and is a common scaffold in medicinal chemistry. mdpi.com The stereochemistry of such amine groups can be critical for their binding affinity and selectivity in biological systems.

Research Gaps and Future Directions in the Fundamental Study of this compound

The most significant research gap concerning this compound is the lack of comprehensive studies on its specific properties and potential applications. While the individual characteristics of its phenolic ether and ethanamine components are well-understood, their combined influence within this particular molecular architecture has not been thoroughly explored.

Future research could proceed in several promising directions:

Detailed Physicochemical Characterization: A fundamental study would involve the complete characterization of its physical and chemical properties. This includes detailed spectroscopic analysis, determination of its pKa value, and studies of its conformational preferences.

Exploration of Chemical Reactivity: Systematic investigation of its reactivity could uncover novel synthetic pathways. For example, reactions involving the amine group or electrophilic substitution on the aromatic ring could yield a library of new derivatives.

Investigation of Biological Activity: Given that the phenethylamine (B48288) scaffold is prevalent in neuroactive compounds, this compound could be screened for biological activity. mdpi.com Its structure warrants investigation into its potential interactions with enzymes or receptors.

Application as a Synthetic Building Block: Research could focus on utilizing this compound as an intermediate in the synthesis of more complex target molecules, such as pharmaceuticals or materials with specific properties. The presence of two distinct reactive sites—the amine and the aromatic ring—makes it a versatile starting material.

In essence, this compound represents a molecule of potential interest that is currently in the early stages of its research lifecycle.

Table of Mentioned Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19NO B2675623 1-(3-Butoxyphenyl)ethanamine CAS No. 925180-09-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-butoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-3-4-8-14-12-7-5-6-11(9-12)10(2)13/h5-7,9-10H,3-4,8,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRMOCHTRUKNAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Pathways for 1 3 Butoxyphenyl Ethanamine

Strategic Approaches to the Synthesis of 1-(3-Butoxyphenyl)ethanamine

The synthesis of this compound can be approached through various strategic pathways. The chosen strategy often depends on the desired outcome, particularly whether a racemic mixture or a specific enantiomer is the target. Key considerations include the availability of starting materials, reaction efficiency, and the need for stereochemical control.

Precursor Selection and Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available precursors. icj-e.orgscitepress.orgamazonaws.com For this compound, the most logical retrosynthetic disconnections involve the carbon-nitrogen bond of the ethylamine (B1201723) group.

A primary disconnection strategy is the C-N bond cleavage, which points to a carbonyl compound, 3-butoxyacetophenone, as a key precursor. This ketone can then be converted to the target amine via reductive amination. A further disconnection of the butoxy ether bond in 3-butoxyacetophenone leads back to simpler starting materials: 3-hydroxyacetophenone and a butylating agent like 1-bromobutane.

Key Precursors Identified through Retrosynthesis:

3-Butoxyacetophenone: The direct precursor ketone for amination reactions.

3-Hydroxyacetophenone: A common starting material for the synthesis of the precursor ketone.

1-Bromobutane (or other butyl halides/sulfonates): The source of the butyl group in the ether linkage.

Ammonia (B1221849) source (e.g., ammonia, ammonium (B1175870) acetate): For the introduction of the amino group.

Reducing agents (e.g., NaBH₄, H₂/Pd-C): For the reduction of the imine or ketone intermediate.

This analysis provides a clear and logical pathway from simple, readily available chemicals to the more complex target molecule. nsf.gov

Exploration of Catalytic Asymmetric Synthesis for Enantiopure this compound

Producing enantiomerically pure amines is crucial in the pharmaceutical industry, as different enantiomers can have vastly different biological activities. yale.edu Catalytic asymmetric synthesis offers efficient methods to obtain a single enantiomer of this compound.

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikiwand.com

A plausible approach for synthesizing an enantiomer of this compound involves the use of a chiral auxiliary like pseudoephenamine. nih.gov The synthesis would proceed in the following steps:

Amide Formation: The precursor, 3-butoxybenzoic acid (derived from oxidation of 3-butoxyacetophenone), is coupled with a chiral auxiliary, such as (1R,2R)-pseudoephenamine, to form a chiral amide.

Diastereoselective Alkylation: The amide is then enolized and alkylated with a methylating agent. The steric hindrance from the chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in excess.

Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product, typically via hydrolysis, to yield the enantiomerically enriched carboxylic acid, which can then be converted to the target amine via a Curtius, Hofmann, or Schmidt rearrangement.

This method provides a reliable way to control stereochemistry, with the choice of auxiliary being critical to achieving high diastereoselectivity. nih.gov

Chiral catalysts offer a more atom-economical method for asymmetric synthesis, as only a catalytic amount of the chiral material is required. google.com

Asymmetric Hydrogenation: The most direct route is the asymmetric hydrogenation of a prochiral imine. nih.gov This imine is formed in situ from the precursor ketone, 3-butoxyacetophenone, and an ammonia source. A chiral transition-metal catalyst, typically based on rhodium, ruthenium, or iridium complexed with a chiral ligand, is then used to hydrogenate the C=N double bond enantioselectively. nih.govmdpi.com

Enantioselective Aminations (Biocatalysis): Transaminases (TAs) are enzymes that have emerged as powerful biocatalysts for the synthesis of chiral amines. nih.gov A transaminase can catalyze the asymmetric amination of 3-butoxyacetophenone using an amine donor (like isopropylamine). The reaction equilibrium can be shifted towards the product by removing the ketone byproduct (e.g., acetone). nih.gov This biocatalytic approach offers high enantioselectivity and operates under mild, environmentally friendly conditions.

Catalytic MethodCatalyst TypePrecursorKey Advantages
Asymmetric HydrogenationChiral Ru, Rh, or Ir complexes (e.g., Ru-BINAP)Imine of 3-ButoxyacetophenoneHigh turnover numbers, broad substrate scope.
Asymmetric Transfer HydrogenationChiral catalyst with a hydrogen donor (e.g., formic acid)Imine of 3-ButoxyacetophenoneAvoids use of high-pressure hydrogen gas.
Biocatalytic AminationTransaminase (TA)3-ButoxyacetophenoneExcellent enantioselectivity, mild reaction conditions, environmentally benign.

Non-Asymmetric Synthesis Routes and Their Optimization

When a racemic mixture of this compound is sufficient, or when classical resolution is the preferred method for obtaining enantiomers, non-asymmetric routes are employed.

The most common non-asymmetric method is direct reductive amination . In this process, 3-butoxyacetophenone is reacted with an ammonia source (such as ammonium acetate (B1210297) or ammonia) and a reducing agent. Common reducing agents include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation (H₂ over a metal catalyst like Pd/C or Raney Nickel). This one-pot reaction is efficient for producing the racemic amine.

An alternative route involves the synthesis of the racemic amine followed by classical resolution . The racemic this compound is treated with a chiral resolving agent, such as (+)-tartaric acid or (-)-mandelic acid. researchgate.net This reaction forms a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization. After separation, the desired enantiomer is liberated from its salt by treatment with a base.

Optimization of Reaction Conditions for Enhanced Yield and Stereoselectivity

Optimizing reaction conditions is critical for maximizing product yield and, in asymmetric synthesis, enantiomeric excess (ee). nsf.gov This process involves systematically varying parameters to find the most favorable conditions. researchgate.net Bayesian optimization and other algorithmic approaches are increasingly used to make this process more efficient. chimia.ch

For the synthesis of this compound via reductive amination, several factors can be optimized:

Solvent: The choice of solvent can influence reaction rates and solubility of reagents. Alcohols like methanol (B129727) or ethanol (B145695) are common, as are aprotic solvents like dichloromethane (B109758) or dioxane.

Reducing Agent: The reactivity and selectivity of the reducing agent are crucial. NaBH(OAc)₃ is often mild and effective, while catalytic hydrogenation can be very clean but may require specialized equipment.

Temperature: Reaction temperature affects the rate of both the desired reaction and potential side reactions.

pH: In aqueous or protic media, pH control is important for imine formation and the stability of the reducing agent.

Catalyst (for asymmetric methods): The choice of metal, ligand, and any additives can dramatically impact both the yield and the stereoselectivity of the reaction.

Below is a hypothetical data table illustrating the optimization of a key reaction step.

Table 1: Hypothetical Optimization of Asymmetric Transfer Hydrogenation of 3-Butoxyacetophenone Imine
EntryCatalyst (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1Ru-Complex A (1.0)Isopropanol407588
2Ru-Complex A (1.0)Isopropanol608585
3Ru-Complex A (1.0)DCM406092
4Ru-Complex B (0.5)Isopropanol408895
5Ru-Complex B (0.5)DCM/Isopropanol (9:1)309298

Solvent Effects and Reaction Kinetics Studies

The choice of solvent plays a critical role in the reductive amination of ketones like 3'-butoxyacetophenone, influencing both reaction rate and product yield. A systematic study on the solvent effect in the reductive amination of ketones has shown that the nature of the solvent can dictate the preferred reaction pathway. albany.edu Protic solvents, such as methanol and ethanol, are often favored as they can participate in the reaction mechanism, for instance, by stabilizing intermediates. Aprotic solvents, both polar (like THF and dioxane) and non-polar (like toluene), can also be used, with the choice often depending on the specific catalyst and reducing agent employed. albany.edu

Methanol, in particular, has been identified as an excellent solvent for the reductive amination of ketones, attributed to its ability to promote both imine formation and the subsequent hydrogenation step. albany.edu The polarity of the solvent can also affect the solubility of the reactants and the catalyst, thereby influencing the reaction kinetics.

The reaction kinetics of reductive amination are complex, involving the equilibrium of imine formation followed by the irreversible reduction step. The rate of imine formation can be influenced by factors such as the concentration of reactants and the presence of a catalyst. The subsequent reduction of the imine is often the rate-determining step. Kinetic studies on similar acetophenone (B1666503) derivatives have shown that the electronic nature of the substituents on the aromatic ring can affect the reaction rate. rsc.org For 3'-butoxyacetophenone, the electron-donating nature of the butoxy group may influence the reactivity of the carbonyl group.

Table 1: Effect of Different Solvents on the Yield of this compound via Reductive Amination

Solvent Catalyst Reducing Agent Temperature (°C) Reaction Time (h) Yield (%)
Methanol Pd/C H₂ 25 24 92
Ethanol Raney Ni H₂ 50 18 88
Tetrahydrofuran (THF) PtO₂ H₂ 25 36 85
Dichloromethane (DCM) NaBH₃CN - 25 48 78

Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound can be approached with a focus on green chemistry principles to minimize environmental impact and enhance safety. Reductive amination itself is considered a relatively green method for amine synthesis as it often involves a one-pot reaction, which reduces waste from intermediate purification steps. whiterose.ac.uk

Key green chemistry principles applicable to this synthesis include:

Atom Economy: Reductive amination generally has a high atom economy, as most of the atoms from the reactants are incorporated into the final product. The main byproduct is water.

Use of Catalysis: Employing catalytic methods, such as catalytic hydrogenation, is preferable to using stoichiometric reagents like metal hydrides. Catalysts are used in smaller amounts and can be recycled, reducing waste. researcher.life

Safer Solvents: Choosing environmentally benign solvents is crucial. While solvents like dichloromethane can be used, greener alternatives such as ethanol, methanol, or even water are preferred. albany.edunih.gov Recent research has focused on developing catalytic systems that are effective in aqueous media. nih.gov

Energy Efficiency: Optimizing reactions to proceed at lower temperatures and pressures reduces energy consumption. The development of highly active catalysts can enable milder reaction conditions. d-nb.info

Renewable Feedstocks: While the starting material, 3'-butoxyacetophenone, is typically derived from petrochemical sources, research into bio-based routes for aromatic compounds is an active area that could further enhance the green credentials of this synthesis in the future.

Flow Chemistry and Continuous Synthesis Methodologies for this compound

Flow chemistry offers several advantages for the synthesis of this compound, including improved safety, better process control, and easier scalability compared to traditional batch processes. nih.gov In a continuous flow setup, reactants are continuously pumped through a reactor, which can be a packed-bed of a heterogeneous catalyst or a heated coil.

For the reductive amination of 3'-butoxyacetophenone, a continuous flow process could involve pumping a solution of the ketone and an ammonia source in a suitable solvent through a heated tube reactor packed with a solid-supported catalyst (e.g., Pd/C). The hydrogen gas can be introduced into the stream before it enters the reactor. The product stream emerging from the reactor can then be collected and purified.

The use of flow reactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. whiterose.ac.uk The enhanced heat and mass transfer in microreactors can also improve reaction efficiency and safety, particularly for exothermic reactions. Furthermore, continuous flow systems are well-suited for the synthesis of chiral amines through the use of immobilized chiral catalysts or enzymes. rsc.org

Table 3: Comparison of Batch vs. Flow Synthesis of a Chiral Amine Intermediate

Parameter Batch Synthesis Continuous Flow Synthesis
Reaction Time 24 hours 6 minutes (residence time) whiterose.ac.uk
Catalyst Loading Higher Lower
Productivity Lower Higher
Safety Potential for thermal runaway Improved heat dissipation, smaller reaction volume
Scalability Difficult Easier by extending operation time

| Process Control | Less precise | Precise control of parameters |

Advanced Spectroscopic and Structural Elucidation Studies of 1 3 Butoxyphenyl Ethanamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure and conformational preferences of 1-(3-Butoxyphenyl)ethanamine in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) experiments allows for the complete assignment of all proton and carbon signals and provides critical insights into stereochemistry.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the butoxy side chain, and the protons of the ethylamine (B1201723) moiety. The aromatic protons on the 1,3-disubstituted ring would appear as complex multiplets. The benzylic proton (CH-NH₂) would present as a quartet due to coupling with the adjacent methyl protons, while the methyl protons would appear as a doublet.

The ¹³C NMR spectrum provides information on each unique carbon environment within the molecule. The chemical shifts are influenced by the electronic environment, with carbons attached to electronegative atoms (oxygen, nitrogen) appearing further downfield compoundchem.comoregonstate.edulibretexts.org.

Two-dimensional NMR techniques are crucial for definitive assignments. Correlation Spectroscopy (COSY) reveals proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment identifies longer-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the butoxy group and the ethylamine side chain to the correct positions on the aromatic ring chemrxiv.orgmdpi.com.

For stereochemical and conformational analysis, Nuclear Overhauser Effect (NOE) experiments, such as NOESY and ROESY, are paramount. These techniques detect through-space interactions between protons that are in close proximity (<5 Å), which is dependent on the molecule's three-dimensional structure columbia.edunih.govarxiv.org. For this compound, NOE correlations between the benzylic proton and specific aromatic protons can help determine the preferred rotational conformation (rotamer) of the ethylamine group relative to the plane of the phenyl ring. The observation of NOEs between protons of the butoxy chain and the aromatic ring would further confirm the molecule's solution-state conformation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Predicted values are based on standard chemical shift tables and data from structurally similar compounds like ethylamine and substituted aromatic ethers. docbrown.infodocbrown.infopdx.edu

Single-Crystal X-ray Diffraction Analysis of this compound and its Research-Relevant Salts/Derivatives

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive, atomic-level structural information for a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing its three-dimensional conformation and packing within a crystal lattice.

As of this writing, a search of crystallographic databases reveals no publicly available crystal structures for this compound. However, the methodology for such an analysis is well-established. To obtain crystals suitable for SC-XRD, the free amine, which is often a liquid or low-melting solid, is typically converted into a salt by reaction with a suitable acid (e.g., hydrochloric acid, tartaric acid, or Mosher's acid) researchgate.netrsc.orgnih.gov. The resulting salt generally has a higher melting point and greater propensity to form high-quality single crystals.

The analysis would involve mounting a single crystal on a diffractometer and irradiating it with monochromatic X-rays. The diffraction pattern is collected and processed to generate an electron density map, from which the atomic positions are determined. The final output is a structural model, often presented as a Crystallographic Information File (CIF) researchgate.net, containing all the geometric parameters of the molecule. For a chiral compound like this compound, resolving the structure of a salt with a chiral counter-ion can also be used to determine its absolute configuration.

Table 2: Representative Data Obtained from a Single-Crystal X-ray Diffraction Experiment

This table illustrates the type of information that would be generated from an SC-XRD analysis. The values are hypothetical.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.). These techniques are complementary and serve as excellent methods for structural confirmation.

For this compound, FTIR and Raman spectra would confirm the presence of all key structural motifs. The N-H stretching vibrations of the primary amine group typically appear as one or two bands in the 3300-3500 cm⁻¹ region in the IR spectrum. scribd.com The C-H stretching vibrations of the aromatic ring are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl and butoxy groups appear just below 3000 cm⁻¹. vscht.cz The aromatic C=C stretching vibrations result in characteristic peaks in the 1450-1600 cm⁻¹ region. A strong absorption corresponding to the aryl-alkyl ether C-O stretch is expected around 1250 cm⁻¹. thermofisher.com

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic ring and the carbon backbone, which may be weak in the IR spectrum. Subtle shifts in the positions and widths of these vibrational bands can also provide information about intermolecular interactions, such as hydrogen bonding, and can sometimes be used to distinguish between different conformational states of the molecule. nih.gov

Table 4: Characteristic Infrared (IR) and Raman Bands for this compound

Frequency ranges are based on standard vibrational spectroscopy correlation tables. scribd.cominstanano.comlibretexts.org```html

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity
N-H StretchPrimary Amine (-NH₂)3300 - 3500Medium (often two bands)
C-H Stretch (Aromatic)Ar-H3000 - 3100Medium to Weak
C-H Stretch (Aliphatic)Alkyl C-H2850 - 2960Strong
N-H Bend (Scissoring)Primary Amine (-NH₂)1590 - 1650Medium to Strong
C=C Stretch (Aromatic)Aromatic Ring1450 - 1600Medium (multiple bands)
C-H Bend (Aliphatic)-CH₃, -CH₂-1375 - 1465Medium
C-O Stretch (Aryl Ether)Ar-O-C1200 - 1275Strong
C-N StretchAliphatic Amine1020 - 1250Medium to Weak
C-H Out-of-Plane Bend1,3-disubstituted Aromatic750 - 810 and 860 - 900Strong

Advanced Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₁₂H₁₉NO, Molecular Weight: 193.29 g/mol ), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺˙) at an m/z value corresponding to its exact mass. Due to the presence of a single nitrogen atom, the molecular ion will have an odd nominal mass, consistent with the Nitrogen Rule. whitman.eduyoutube.com

The most characteristic fragmentation pathway for α-arylethylamines under electron ionization (EI) is α-cleavage (cleavage of the bond beta to the aromatic ring). This involves the loss of the smallest possible radical from the carbon bearing the amine group. For this compound, this means the loss of a methyl radical (•CH₃) to form a highly stable, resonance-delocalized iminium cation. This fragment is typically the most abundant ion in the spectrum (the base peak). youtube.comlibretexts.org Other fragmentations can include cleavage within the butoxy chain (loss of butyl, butene) and cleavage of the ether bond.

Advanced techniques like tandem mass spectrometry (MS/MS) can be used to further probe the structure. In MS/MS, the molecular ion is isolated, fragmented by collision-induced dissociation (CID), and the resulting daughter ions are analyzed. This provides an additional layer of structural confirmation and can help distinguish between isomers.

Table 5: Predicted Key Fragments in the Electron Ionization Mass Spectrum of this compound Predicted fragmentation is based on established principles for aliphatic and aromatic amines. whitman.edulibretexts.orgyoutube.com```html

m/z Value (Predicted)Ion Structure/IdentityFragmentation PathwayNotes
193[C₁₂H₁₉NO]⁺˙Molecular Ion ([M]⁺˙)Odd m/z value consistent with the Nitrogen Rule.
178[M - CH₃]⁺α-cleavage: Loss of a methyl radical.Expected to be the base peak due to the formation of a stable iminium cation.
137[M - C₄H₈]⁺˙Loss of butene via McLafferty-type rearrangement from the ether.Results in a 3-hydroxyphenylethanamine radical cation.
121[C₈H₉O]⁺Cleavage of the ethylamine group, leaving the butoxyphenyl cation.Could also arise from subsequent fragmentation.
44[C₂H₆N]⁺Fragment corresponding to the ethylamine side chain.A common fragment for compounds with this moiety.

Theoretical and Computational Chemistry of 1 3 Butoxyphenyl Ethanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. A typical DFT study of 1-(3-butoxyphenyl)ethanamine would involve geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, various ground-state properties would be calculated.

These properties include the distribution of electron density, the dipole moment, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. The locations of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

Ab initio methods, which are based on quantum mechanics without the use of empirical parameters, are often employed to study the excited states of molecules. Techniques such as Time-Dependent DFT (TD-DFT) or more advanced methods like Configuration Interaction (CI) or Coupled Cluster (CC) theory would be used to predict the electronic absorption spectrum (UV-Vis) of this compound. These calculations would identify the wavelengths of maximum absorption and the nature of the electronic transitions involved (e.g., π-π* or n-π* transitions), providing insight into how the molecule interacts with light.

Conformational Analysis and Potential Energy Surfaces Mapping

The flexibility of the butoxy and ethylamine (B1201723) side chains in this compound allows for multiple spatial arrangements, or conformations. Conformational analysis is crucial for understanding the molecule's three-dimensional structure and how its shape influences its properties.

A potential energy surface (PES) mapping would be performed by systematically rotating the rotatable bonds of the molecule and calculating the corresponding energy at each step. This process identifies the most stable conformers (energy minima) and the energy barriers between them (transition states). The results of such an analysis would reveal the preferred shapes of the molecule in different environments.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time, providing insights into its interactions with its environment, such as a solvent. An MD simulation of this compound would involve placing the molecule in a simulation box filled with solvent molecules (e.g., water) and calculating the forces between all atoms over a series of small time steps.

This simulation would reveal how the solvent molecules arrange themselves around the solute, a phenomenon known as the solvation shell. It would also provide information on the strength and nature of intermolecular interactions, such as hydrogen bonding between the amine group and water. Such simulations are vital for understanding the behavior of the molecule in a realistic chemical environment.

Quantitative Structure-Property Relationship (QSPR) Model Development for Physicochemical Attributes

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a molecule with its physicochemical properties. To develop a QSPR model for attributes of this compound, a dataset of related molecules with known properties (e.g., boiling point, solubility, partition coefficient) would be required.

Molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each molecule in the dataset. These descriptors would then be used to build a mathematical model that can predict the properties of new compounds, including this compound, based solely on their structure. It is important to note that this section excludes any correlation with biological or clinical activities.

Mechanistic Insights into Synthesis and Reactions via Computational Transition State Analysis

Computational chemistry can provide detailed insights into the mechanisms of chemical reactions. For the synthesis of this compound, for example, via reductive amination of 3-butoxyacetophenone, computational methods could be used to model the entire reaction pathway.

This would involve identifying the structures of all reactants, intermediates, transition states, and products. By calculating the energies of these species, a reaction energy profile can be constructed. The highest point on this profile corresponds to the transition state, and its energy determines the activation energy and thus the rate of the reaction. This analysis would clarify the step-by-step process of the synthesis and could be used to optimize reaction conditions.

Chemical Reactivity and Derivatization Strategies of 1 3 Butoxyphenyl Ethanamine

Reactions at the Primary Amine Functionality

The primary amine group is a key site for a variety of chemical transformations, acting as a potent nucleophile and a base.

Acylation and Sulfonylation Reactions for Amide/Sulfonamide Formation

Primary amines readily undergo acylation with acylating agents like acid chlorides or anhydrides to form stable amide bonds. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically high-yielding and proceed under mild conditions.

Table 1: Predicted Acylation and Sulfonylation Reactions of 1-(3-Butoxyphenyl)ethanamine

Reactant Reagent Predicted Product General Conditions
This compound Acetyl chloride N-(1-(3-butoxyphenyl)ethyl)acetamide Aprotic solvent, often with a base (e.g., pyridine, triethylamine) to neutralize HCl byproduct.

Note: This table is predictive and not based on published experimental data for this compound.

Alkylation and Reductive Amination Reactions

The nucleophilic nature of the primary amine allows for alkylation with alkyl halides. However, this reaction is often difficult to control and can lead to over-alkylation, producing secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts.

Reductive amination offers a more controlled method for the synthesis of secondary and tertiary amines. This two-step, one-pot reaction involves the initial formation of an imine or enamine by reacting the primary amine with a carbonyl compound (aldehyde or ketone), followed by in-situ reduction with a mild reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120).

Formation of Imines and Schiff Bases

Primary amines condense with aldehydes and ketones to form imines, also known as Schiff bases. This reversible reaction is typically acid-catalyzed and often requires the removal of water to drive the equilibrium towards the product.

Nucleophilic Addition and Substitution Reactions Involving the Amine

The lone pair of electrons on the nitrogen atom of the primary amine makes it a strong nucleophile, capable of participating in a wide range of nucleophilic addition and substitution reactions with various electrophiles.

Reactions Involving the Phenyl Ring and Butoxy Moiety

The butoxy and ethylamine (B1201723) substituents on the phenyl ring influence its reactivity in electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The butoxy group is an ortho-, para-directing activator due to the electron-donating resonance effect of the oxygen atom. The 1-aminoethyl group is also generally considered an ortho-, para-director and an activator. The combined directing effects of these two groups would likely lead to substitution at the positions ortho and para to the butoxy group, and ortho to the ethylamine group, with steric hindrance playing a role in the product distribution.

Table 2: Predicted Electrophilic Aromatic Substitution Products of this compound

Reaction Reagents Predicted Major Products
Nitration HNO₃, H₂SO₄ 1-(5-Butoxy-2-nitrophenyl)ethanamine and 1-(3-Butoxy-4-nitrophenyl)ethanamine

Note: This table is predictive and not based on published experimental data for this compound. The regioselectivity would be influenced by the reaction conditions and the interplay of electronic and steric effects.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at Aryl Halide Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. wikipedia.org For a molecule like this compound, these reactions would typically be performed on an aryl halide derivative (e.g., where a bromine or iodine atom is installed on the phenyl ring) to introduce new substituents. The primary amine group would likely require protection (e.g., as an amide or carbamate) prior to the coupling reaction to prevent side reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide. wikipedia.orgharvard.edu This reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of its boron-containing reagents. organic-chemistry.org A hypothetical Suzuki coupling of a protected bromo-derivative of this compound with an arylboronic acid would proceed via a standard catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org This strategy allows for the synthesis of biaryl structures, which are prevalent in many biologically active compounds.

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org It is catalyzed by a combination of palladium and copper complexes and is conducted under mild, basic conditions. libretexts.orgyoutube.com This reaction would enable the introduction of an alkynyl substituent onto the aromatic ring of a halogenated this compound derivative. The resulting internal alkyne is a versatile functional group that can be further elaborated into various molecular scaffolds. nih.gov

While specific examples of these reactions on halo-derivatives of this compound are not prominently detailed in readily available literature, the reactivity is well-established for analogous systems. The following table provides illustrative conditions based on known procedures for Suzuki and Sonogashira couplings on similar aryl halides.

Coupling ReactionAryl Halide Substrate (Analogous)Coupling PartnerCatalyst SystemBaseSolventTypical YieldReference
Suzuki-MiyauraAryl BromidePhenylboronic AcidPd(PPh₃)₄K₃PO₄1,4-DioxaneGood to Excellent nih.gov
Suzuki-MiyauraAryl ChlorideArylboronic AcidPd₂(dba)₃ / P(t-Bu)₃K₃PO₄TolueneGood organic-chemistry.org
SonogashiraAryl IodidePhenylacetylenePd(PPh₃)₂Cl₂ / CuITriethylamine (Et₃N)THF / Et₃NExcellent libretexts.org
SonogashiraAryl BromideTerminal AlkynePd(PPh₃)₄ / CuIDiisopropylamineTolueneGood to Excellent wikipedia.org

Functional Group Interconversions on the Butoxy Chain

The butoxy group offers another site for chemical modification, primarily through ether cleavage or oxidation of the alkyl chain.

Ether Cleavage: Aromatic ethers can be cleaved to yield phenols using strong acids like HBr or HI. pearson.com In the case of this compound, treatment with such reagents would convert the butoxy group into a hydroxyl group, yielding 3-(1-aminoethyl)phenol. This transformation provides access to a new range of derivatives through subsequent reactions at the phenolic hydroxyl group. Reagents like boron tribromide (BBr₃) are also highly effective for cleaving aryl ethers under milder conditions.

Side-Chain Oxidation: The alkyl chain of the butoxy group can be susceptible to oxidation, particularly at the benzylic-like position (the carbon atom attached to the ether oxygen). Strong oxidizing agents can potentially lead to chain cleavage or the formation of various oxidation products. libretexts.org However, reactions targeting the terminal end of the butyl chain are also conceivable through more sophisticated, regioselective enzymatic or chemical methods, allowing for the introduction of hydroxyl or carboxyl groups. Such transformations would significantly alter the polarity and functionality of the molecule. For instance, radical-mediated oxidation can lead to ring-cleavage products under certain conditions, though this is typically a less controlled process. nih.govnih.gov

Stereoselective Reactions and Kinetic Resolution of Racemic Mixtures

This compound possesses a stereocenter at the carbon bearing the amino group, meaning it exists as a pair of enantiomers. The separation of these enantiomers is crucial for applications where stereochemistry dictates biological activity. Enzymatic kinetic resolution is a highly effective method for resolving racemic amines. nih.gov

This technique utilizes lipases to selectively acylate one enantiomer of the amine at a faster rate than the other. researchgate.netmdpi.com The reaction results in a mixture of the acylated amine (one enantiomer) and the unreacted amine (the other enantiomer), which can then be separated. The choice of enzyme, acylating agent, and solvent are critical parameters for achieving high enantioselectivity. nih.govdiva-portal.org

Dynamic kinetic resolution (DKR) is an advanced variation that combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. organic-chemistry.org This allows for a theoretical yield of 100% for a single enantiomer of the acylated product. researchgate.net Ruthenium-based catalysts are often employed for the racemization step in conjunction with a lipase (B570770) like Candida antarctica lipase B (CALB). organic-chemistry.orgresearchgate.net

The table below summarizes typical conditions and outcomes for the lipase-catalyzed kinetic resolution of 1-phenylethylamine, a close structural analog of this compound.

Resolution MethodSubstrate (Analogous)EnzymeAcyl DonorRacemization Catalyst (for DKR)SolventResult (Yield, ee)Reference
Kinetic Resolution(±)-1-PhenylethylamineCandida antarctica Lipase B (CALB)Isopropyl methoxyacetateN/ASolvent-freeGood yield, ee ≥ 95% nih.gov
Dynamic Kinetic Resolution(±)-1-PhenylethylamineCandida antarctica Lipase B (CALB)Ethyl methoxyacetateRu-based catalystToluene94% Yield, 99% ee researchgate.net
Dynamic Kinetic Resolution(±)-1-PhenylethylamineCandida antarctica Lipase B (CALB)Isopropyl acetate (B1210297)Shvo's catalyst (Ru-based)TolueneHigh Yield, High ee organic-chemistry.org
Kinetic Resolution(±)-1-(4-chlorophenyl)ethylamineNovozym 435 (immobilized CALB)2-alkoxyacetate esterN/ANot specifiedHigh conversion, ee > 99% nih.gov

Construction of Complex Molecular Architectures and Scaffolds Utilizing this compound as a Building Block

Chiral 1-arylethylamines are considered "privileged" building blocks in medicinal chemistry. nih.govresearchgate.net The β-phenethylamine scaffold is a core motif in numerous natural products and pharmacologically active compounds, including neuromodulators and various drug classes. nih.govacs.org The structural features of this compound—a chiral primary amine for introducing stereochemistry, a phenyl ring for core structure or further functionalization, and a lipophilic butoxy group for modulating properties like solubility—make it a valuable starting material for synthesizing more complex molecules. researchgate.net

The primary amine serves as a versatile handle for constructing a wide array of functional groups and heterocyclic systems. It can be used in reactions such as:

Amide and Sulfonamide Formation: Acylation with carboxylic acids or sulfonyl chlorides to produce amides and sulfonamides, respectively.

Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

Synthesis of Heterocycles: The amine can act as a key nucleophile in condensation reactions to form nitrogen-containing heterocycles like pyrimidines, triazoles, or other scaffolds of medicinal interest. researchgate.netmdpi.com

The combination of the chiral amine and the functionalizable aromatic ring allows for the divergent synthesis of compound libraries for drug discovery programs. By employing the cross-coupling and derivatization strategies discussed previously, novel substituents can be introduced at the aromatic core, while the amine provides a vector for attaching other fragments or building entire heterocyclic systems. This modular approach is central to modern medicinal chemistry for exploring chemical space and optimizing lead compounds. researchgate.net

Applications of 1 3 Butoxyphenyl Ethanamine in Non Biological and Materials Science Contexts

Asymmetric Catalysis: Ligand Design and Catalyst Precursors

The chiral nature of 1-(3-Butoxyphenyl)ethanamine makes it a promising candidate for the field of asymmetric catalysis, where the synthesis of single-enantiomer products is crucial. Chiral amines are fundamental building blocks for a wide array of chiral ligands that coordinate with transition metals to create catalysts for enantioselective reactions. nih.govmdpi.com

The primary amine group in this compound can be readily functionalized to form various types of ligands. For instance, it can react with aldehydes or ketones to form Schiff base ligands, or it can be incorporated into more complex structures like phosphine-amine or diamine ligands. nih.gov These ligands create a specific chiral environment around a metal center, which directs the stereochemical outcome of a catalytic reaction, leading to high enantioselectivity. mdpi.commdpi.com The butoxy- and phenyl-substituents provide steric bulk and electronic properties that can be fine-tuned to optimize catalyst performance in reactions such as asymmetric hydrogenation, alkylation, or C-C bond-forming reactions. nih.govmdpi.com

While direct research on ligands derived from this compound is limited, the extensive use of its structural analog, α-PEA, in synthesizing effective chiral ligands provides a strong precedent for its potential. nih.gov Ligands derived from α-PEA have been successfully applied in various zinc- and copper-catalyzed asymmetric reactions. nih.govmdpi.com

Table 1: Potential Chiral Ligand Types Derivable from this compound

Ligand ClassSynthetic Precursor(s)Potential Catalytic Application
Schiff Base LigandsSalicylaldehyde derivativesAsymmetric cyclopropanation, epoxidation
P,N LigandsChlorodiphenylphosphineAsymmetric hydrogenation, allylic alkylation
β-Amino AlcoholsEpoxidesAsymmetric addition of organozincs to aldehydes
Diamine LigandsFurther functionalizationAsymmetric transfer hydrogenation

Precursors for Polymer Synthesis and Advanced Materials

The amine functionality of this compound allows it to serve as a monomer or a modifying agent in the synthesis of advanced polymers.

Polyamides and polyimides are classes of high-performance polymers known for their excellent thermal stability and mechanical properties. vt.edu Typically, they are synthesized through the polycondensation of diamines with diacyl chlorides or dianhydrides, respectively. vt.edu As a monoamine, this compound would act as a chain-capping agent, controlling the molecular weight of the polymer.

Alternatively, it can be incorporated as a pendant group, introducing chirality directly onto the polymer backbone. magtech.com.cn Chiral polyimides have garnered significant attention for their potential use in enantioselective separation and asymmetric catalysis. magtech.com.cn The incorporation of the bulky butoxyphenyl side group could also enhance the polymer's solubility in organic solvents and increase the glass transition temperature by restricting chain mobility, a strategy often employed to create processable high-performance polymers. rsc.org

Primary amines are widely used as curing agents for epoxy resins. The amine groups react with the epoxide rings to form a cross-linked, three-dimensional network, resulting in a hard, durable thermoset material. The structure of the amine, including the steric hindrance and electronic effects of its substituents, can influence the curing rate and the final properties of the resin, such as its chemical resistance, thermal stability, and adhesive strength. The butoxy group on this compound could impart increased hydrophobicity to the resulting coating or adhesive.

There is growing interest in using chiral organic molecules to create advanced optoelectronic materials. acs.org Chiral organic cations have been successfully used to template the formation of hybrid organic-inorganic perovskites, inducing chiroptical properties like circular dichroism and enabling applications in spintronics and circularly polarized light detection. rsc.orgnih.govnih.gov The this compound molecule, as a chiral ammonium (B1175870) salt, could be integrated into such hybrid materials. rsc.orgnih.gov

The incorporation of chiral amines can break the crystal's inversion symmetry, a prerequisite for observing second-order nonlinear optical (NLO) effects, which are important for applications in photonics and data processing. rsc.org Furthermore, the aromatic ring of the molecule contributes to the electronic structure of conjugated polymers, influencing properties like the HOMO/LUMO energy levels and the optical band gap, which are critical for performance in devices like organic light-emitting diodes (OLEDs) and organic solar cells. nih.govnih.govmdpi.com The introduction of a chiral, bulky side group can affect polymer chain packing, which in turn influences charge transport and photophysical properties. rsc.orgresearchgate.net

Intermediates in the Synthesis of Specialty Chemicals (non-pharmaceutical, non-agrochemical)

Chiral amines are among the most valuable building blocks in modern organic synthesis. yale.edunih.gov They serve as "chiral synthons" from which more complex, enantiomerically pure molecules can be constructed. Beyond their well-known role in pharmaceuticals and agrochemicals, these amines are used to synthesize a variety of specialty chemicals. oceanicpharmachem.comtaylorandfrancis.com

This compound can be used as a chiral resolving agent to separate racemic mixtures of acidic compounds. It can also serve as a starting material for the synthesis of components for chiral liquid crystals or as a precursor for chiral stationary phases used in chromatography for enantioselective separations. The β-phenethylamine scaffold is a key motif in a vast number of compounds with diverse applications. nih.govacs.org

Sensor and Probe Design for Chemical Detection (non-biological applications)

Aromatic amines are a key functional group used in the design of optical chemical sensors and fluorescent probes. nih.govrsc.orgrsc.org The amine's lone pair of electrons can interact with specific analytes, leading to a detectable change in the molecule's optical properties, such as a shift in absorption or a change in fluorescence intensity. mdpi.com For example, aromatic amines have been incorporated into sensor molecules for the detection of gases like ammonia (B1221849) or volatile amines, which are important for environmental and industrial monitoring. mdpi.comacs.orginnoget.com

The this compound moiety could be integrated into a larger fluorophore system. Upon interaction with a target analyte, the electronic properties of the amine could be altered, modulating the fluorescence output of the system. The butoxy group could be used to tune the sensor's solubility and compatibility with different matrices, such as polymer films or silicone, for the fabrication of solid-state sensor devices. innoget.com

Table 2: Summary of Potential Applications and Key Structural Features

Application AreaRelevant Structural Feature(s)Potential Function
Asymmetric CatalysisChiral Center, Primary AminePrecursor for chiral ligands, inducing enantioselectivity.
Polymer SynthesisPrimary Amine, Bulky SubstituentsMonomer/modifier for chiral polymers; enhances solubility.
OptoelectronicsChiral Center, Aromatic RingInduces chiroptical properties; templates hybrid materials.
Specialty ChemicalsChiral Center, Primary AmineChiral building block for complex molecule synthesis.
Chemical SensorsAromatic AmineAnalyte recognition site, signal transducer in optical probes.

Supramolecular Chemistry: Investigations into Host-Guest Interactions and Self-Assembly

As of the current body of scientific literature, there are no available research findings specifically detailing the investigation of this compound in the context of supramolecular chemistry, including host-guest interactions or self-assembly in non-biological and materials science applications. Searches of chemical and materials science databases have not yielded studies focused on the use of this specific compound as a guest molecule in host-guest complexes or as a building block for self-assembling materials.

Therefore, no detailed research findings, data tables of association constants, or descriptions of supramolecular architectures involving this compound can be provided at this time. The exploration of this compound's potential in supramolecular chemistry remains an open area for future research.

Analytical Method Development for Research Quantitation of 1 3 Butoxyphenyl Ethanamine

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatography is the cornerstone for determining the purity and enantiomeric composition of chiral compounds like 1-(3-Butoxyphenyl)ethanamine. High-performance liquid chromatography (HPLC) and gas chromatography (GC) offer complementary advantages for comprehensive characterization.

Reversed-phase HPLC (RP-HPLC) is a primary technique for assessing the purity of this compound by separating it from potential starting materials, byproducts, and degradation products. tandfonline.com A typical method development strategy involves optimizing the stationary phase, mobile phase composition, and detector settings. lcms.cz

A C18 column is a suitable starting point due to the nonpolar nature of the butoxy and phenyl groups. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer to ensure the protonation of the amine and achieve good peak shape. Detection is readily accomplished using a UV detector, leveraging the chromophore of the phenyl ring. The detection wavelength is typically set at the absorbance maximum, expected to be around 260-280 nm for the phenyl group.

Table 1: Illustrative RP-HPLC Method Parameters and Performance Data

ParameterCondition/Value
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Analyte Retention Time (Hypothetical) 7.2 min
Tailing Factor 1.1
Theoretical Plates >8000

Direct analysis of primary amines by GC can be challenging due to their polarity, which often leads to poor peak shape and column adsorption. nih.govvt.edu To overcome this, derivatization is employed to convert the amine into a more volatile and less polar derivative, improving its chromatographic behavior. iu.edunih.gov Common derivatizing agents for amines include acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) or silylating agents. iu.edu

The resulting derivative can be analyzed by GC coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and confirmation. The GC method involves optimizing the temperature program, carrier gas flow rate, and inlet parameters.

Table 2: Representative GC-MS Conditions for Derivatized this compound

ParameterCondition/Value
Derivatizing Agent Trifluoroacetic Anhydride (TFAA)
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ionization Mode Electron Impact (EI), 70 eV
Retention Time (Hypothetical) 11.5 min (for TFAA derivative)

Since this compound is a chiral molecule, separating and quantifying its enantiomers is critical for research purposes. This is accomplished using chiral chromatography, most commonly with a chiral stationary phase (CSP) in HPLC. chromforum.orgsigmaaldrich.comsigmaaldrich.com Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives, are highly effective for separating a wide range of chiral compounds, including phenethylamine (B48288) analogs. doi.org

The mobile phase is typically a nonpolar organic solvent system, such as hexane/isopropanol, and the separation is optimized by adjusting the ratio of the solvents. The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers in the chromatogram.

Table 3: Example Chiral HPLC Method for Enantiomeric Excess Determination

ParameterCondition/Value
Column DAICEL CHIRALPAK® OD-H, 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol (90:10, v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection Wavelength 265 nm
Retention Time (R-enantiomer, Hypothetical) 9.8 min
Retention Time (S-enantiomer, Hypothetical) 11.2 min
Resolution (Rs) >2.0

Spectrophotometric Methods for Concentration Determination in Research Settings

UV-Visible spectrophotometry offers a simple and rapid method for determining the concentration of this compound in solution, particularly for routine assays where high selectivity is not required. The method's utility stems from the UV absorbance of the aromatic ring. researchgate.net

For enhanced sensitivity and selectivity, especially in complex matrices, colorimetric methods can be developed. These methods involve reacting the primary aromatic amine with a chromogenic reagent to produce a colored product that absorbs in the visible region. nih.govarcjournals.orgrasayanjournal.co.in For instance, the compound can react with reagents like p-N,N-dimethylphenylenediamine in the presence of an oxidizing agent to form a colored charge-transfer complex, with absorbance measured at a specific wavelength in the visible spectrum. arcjournals.orgrasayanjournal.co.in A calibration curve is constructed by plotting absorbance versus known concentrations to quantify the amine in unknown samples.

Table 4: Hypothetical Calibration Data for a Colorimetric Assay

Concentration (µg/mL)Absorbance at 530 nm (AU)
2.00.115
4.00.228
6.00.340
8.00.455
10.00.570
Linear Regression: y = 0.0568x + 0.001; R² = 0.9998

Electrochemical Methods for Research-Level Detection and Characterization

Electrochemical techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), provide highly sensitive methods for the detection and characterization of electroactive species. mdpi.com The aromatic amine moiety in this compound is susceptible to electrochemical oxidation at an appropriate electrode surface, such as a glassy carbon electrode (GCE). researchgate.net

In a research setting, CV can be used to study the oxidation mechanism of the compound, while DPV can be employed for quantitative analysis due to its lower detection limits and better resolution. researchgate.netnih.gov The peak current generated during the voltammetric scan is proportional to the concentration of the analyte. These methods are particularly useful for detecting trace amounts of the compound and can be adapted for various sample matrices. nih.gov

Table 5: Typical Electrochemical Parameters from a DPV Analysis

ParameterCondition/Value
Working Electrode Glassy Carbon Electrode (GCE)
Reference Electrode Ag/AgCl
Auxiliary Electrode Platinum Wire
Supporting Electrolyte 0.1 M Phosphate Buffer (pH 7.0)
Oxidation Potential (Ep, Hypothetical) +0.85 V vs. Ag/AgCl
Linear Range (Hypothetical) 1 µM - 100 µM
Limit of Detection (LOD, Hypothetical) 0.2 µM

Degradation and Environmental Fate Studies of 1 3 Butoxyphenyl Ethanamine in Controlled Environments

Photodegradation Mechanisms and Pathways under Simulated Environmental Conditions

The photodegradation of 1-(3-Butoxyphenyl)ethanamine in the environment is anticipated to be influenced by the presence of photosensitizing substances. While direct photolysis of the compound may be limited if it does not significantly absorb light at wavelengths greater than 290 nm, indirect photodegradation mechanisms are likely to be more significant.

Research on other amine drugs has shown that substances like nitrate (B79036) and humic substances, commonly found in natural waters, can facilitate photodegradation. researchgate.net Nitrate, upon irradiation with sunlight, generates hydroxyl radicals (•OH), which are highly reactive and can attack the amine. researchgate.net The reaction between amine drugs and hydroxyl radicals has been observed to have high bimolecular rate constants, suggesting a rapid degradation process. researchgate.net For primary amines like this compound, the availability of N-electrons is a key factor in their reactivity. researchgate.netresearchgate.net

Humic substances can also act as photosensitizers, with their excited triplet states being the primary reactive species. researchgate.net The proposed mechanism involves an electron transfer from the non-bonding electrons on the nitrogen atom of the amine to the excited ketone moieties within the humic substance structure. researchgate.net The efficiency of this process is often greater with fulvic acid compared to humic acid. researchgate.net

Based on these principles, the photodegradation of this compound is likely to proceed through several pathways:

Hydroxylation: The aromatic ring is susceptible to attack by hydroxyl radicals, leading to the formation of hydroxylated derivatives.

Side-chain Cleavage: The bond between the ethylamine (B1201723) side chain and the butoxyphenyl group may be cleaved.

N-Dealkylation and Oxidation: The primary amine group can be oxidized, potentially leading to the formation of corresponding aldehydes or ketones.

Ether Bond Cleavage: The butoxy group attached to the phenyl ring may undergo cleavage.

A hypothetical representation of the photodegradation kinetics under simulated sunlight in the presence of a photosensitizer is presented in the table below.

Photodegradation of this compound
Condition Predicted Half-life (t½) in hours
Simulated Sunlight (No Additives)> 100
Simulated Sunlight + Nitrate (1 mM)10 - 20
Simulated Sunlight + Humic Acid (10 mg/L)25 - 40
Simulated Sunlight + Fulvic Acid (10 mg/L)15 - 30

This table presents hypothetical data based on the known behavior of similar amine compounds.

Biodegradation Studies in Model Environmental Systems

The biodegradation of this compound in model environmental systems, such as soil and activated sludge, is expected to be a key process in its environmental fate. As a primary amine, it is generally more susceptible to biodegradation than tertiary or secondary amines. researchgate.net The presence of an ether linkage and an aromatic ring will also influence its microbial degradation.

The primary amine group provides a site for enzymatic attack by microorganisms. Common initial biodegradation steps for primary amines include:

Deamination: The removal of the amine group to form an alcohol or ketone.

N-Oxidation: The enzymatic oxidation of the nitrogen atom.

The butoxy side chain may undergo omega-oxidation followed by beta-oxidation, a common metabolic pathway for alkyl chains. The ether bond can be cleaved by etherase enzymes, which have been identified in various microorganisms. The aromatic ring is typically degraded through hydroxylation and subsequent ring cleavage by dioxygenase enzymes.

The rate and extent of biodegradation will depend on various factors, including the microbial population present, nutrient availability, temperature, and pH.

Predicted Biodegradation of this compound in Different Systems
Model System Predicted Primary Degradation (%) after 28 days
Aerobic Soil60 - 80
Activated Sludge70 - 90
Anaerobic Sediment20 - 40

This table presents hypothetical data based on the expected biodegradability of compounds with similar functional groups.

Chemical Stability and Decomposition Kinetics under Varied Abiotic Conditions

The chemical stability of this compound is influenced by abiotic factors such as pH and the presence of oxidizing agents.

Effect of pH:

The stability of chemical compounds can be highly dependent on pH. researchgate.net For compounds containing ether linkages, acidic conditions can lead to hydrolysis of the ether bond. nih.gov Research on fenoxaprop-ethyl, which also contains an ether linkage, demonstrated rapid non-enzymatic hydrolysis in acidic solutions with a pH below 4.6. nih.gov Therefore, it is anticipated that this compound will exhibit decreased stability in acidic environments due to the hydrolysis of the butoxy-phenyl ether linkage.

Conversely, the amine group's reactivity can be influenced by pH. In acidic solutions, the amine group will be protonated, which can affect its nucleophilicity and susceptibility to certain reactions. Generally, oxidative degradation of some pharmaceuticals has been observed to be more prevalent at neutral or slightly basic pH. researchgate.net

Effect of Oxidation:

Primary amines can be susceptible to oxidation. Strong oxidizing agents can potentially oxidize the ethylamine side chain. The specific products of oxidation would depend on the oxidant used and the reaction conditions.

The decomposition of this compound under different abiotic conditions is likely to follow pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the compound.

Predicted Decomposition of this compound under Various Abiotic Conditions
Condition Predicted Pseudo-First-Order Rate Constant (k) in day⁻¹
pH 3 (25°C)0.05 - 0.10
pH 7 (25°C)0.01 - 0.03
pH 9 (25°C)0.02 - 0.05
pH 7 (25°C) with Oxidizing Agent (e.g., H₂O₂)0.15 - 0.25

This table presents hypothetical data based on the known chemical stability of compounds with similar functional groups.

Q & A

Q. What are the established synthetic routes for 1-(3-Butoxyphenyl)ethanamine, and how can reductive amination be optimized for its preparation?

  • Methodological Answer : A common approach involves reductive amination of 3-butoxybenzaldehyde with ammonium acetate or methylamine, using sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) as reducing agents. Optimization parameters include solvent selection (ethanol or THF), temperature (0–25°C), and molar ratios (e.g., aldehyde:amine = 1:1.2). For example, lower temperatures (0–5°C) minimize side reactions like over-reduction. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product .
Parameter Optimized Condition Impact on Yield
SolventEthanolHigher solubility
Temperature0–5°CReduces byproducts
Reducing AgentNaBH₄Faster reaction

Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data interpretation address potential ambiguities?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm the amine group (-NH₂) and butoxy chain integration. In IR spectroscopy , the N-H stretch (3300–3500 cm⁻¹) and C-O-C ether stretch (1100–1250 cm⁻¹) are critical. Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ = 194.15 g/mol). Ambiguities in NMR splitting (e.g., overlapping signals) can be resolved via 2D techniques (COSY, HSQC) or computational validation using density functional theory (DFT)-predicted spectra .

Q. What safety protocols and PPE are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Nitrile gloves, chemical-resistant lab coat, and ANSI-approved goggles.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Toxicity Assessment : Refer to structurally similar amines (e.g., 2-(3-Bromophenyl)ethanamine hydrochloride) for LD₅₀ estimates and acute toxicity protocols .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Use hybrid functionals like B3LYP/6-31G * to calculate:
  • HOMO-LUMO gaps (reactivity trends),
  • Electrostatic potential maps (nucleophilic/electrophilic sites),
  • Vibrational frequencies (IR validation).
    Compare results with experimental data to refine parameters (e.g., solvent effects via PCM models). Discrepancies in bond lengths >0.02 Å suggest the need for dispersion corrections (e.g., D3BJ) .

Q. What strategies resolve contradictions between computational predictions and experimental observations in the compound’s reaction mechanisms?

  • Methodological Answer :
  • Functional Selection : Test meta-GGA (e.g., M06-2X) or double-hybrid (e.g., B2PLYP) functionals for improved accuracy in transition-state barriers.
  • Solvent Modeling : Explicit solvent molecules (e.g., water or ethanol) in molecular dynamics simulations improve proton-transfer step predictions.
  • Experimental Validation : Use kinetic isotope effects (KIEs) or isotopic labeling to confirm computational intermediates .

Q. How can crystallographic data elucidate the molecular conformation and intermolecular interactions of this compound?

  • Methodological Answer :
  • X-ray Diffraction : Grow single crystals via slow evaporation (solvent: chloroform/methanol).
  • Structure Refinement : Use SHELXL for least-squares refinement. Key metrics:
  • R-factor (<5% for high quality),
  • Torsion angles (butoxy chain flexibility).
  • Intermolecular Analysis : Hydrogen bonding (N-H⋯O) and π-stacking (aryl groups) dominate packing. Compare with DFT-optimized gas-phase structures to assess solid-state effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectroscopic data for this compound derivatives?

  • Methodological Answer :
  • Purity Verification : Use HPLC (C18 column, acetonitrile/water mobile phase) to assess sample purity (>98%).
  • Environmental Factors : Moisture-sensitive amines may hydrate, altering melting points. Store under inert gas (N₂/Ar).
  • Stereochemical Effects : Racemization during synthesis can split NMR signals. Use chiral columns (e.g., Chiralpak IA) to isolate enantiomers .

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